2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione
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Overview
Description
The compound with the identifier “2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione” is a chemical entity registered in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is one of the many compounds cataloged in this extensive database, which is maintained by the National Center for Biotechnology Information (NCBI).
Chemical Reactions Analysis
2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in organic synthesis. In biology, it could be studied for its potential biological activities and interactions with biomolecules. In medicine, this compound may be investigated for its therapeutic potential in treating specific diseases or conditions. In industry, it could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the context of its use, it generally involves binding to target molecules and modulating their activity. This could include inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes. The pathways affected by this compound may include signaling pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar pharmacological actions or biological activities may be considered. The comparison may involve evaluating the differences in their chemical properties, biological activities, and potential applications. Some similar compounds to this compound include those cataloged in the PubChem database with similar 2D or 3D structures.
References
Properties
IUPAC Name |
2-[1-(pyridin-2-ylamino)ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)16(14)20/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQCKDPIDAUXIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.